![molecular formula C6H8BrN2O5P B14348006 Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide CAS No. 90429-06-4](/img/structure/B14348006.png)
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide is an organophosphorus compound characterized by the presence of oxazolidinone rings and a phosphinic bromide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide typically involves the reaction of oxazolidinone derivatives with phosphinic bromide under controlled conditions. One common method includes the reaction of 2-oxo-1,3-oxazolidin-3-yl derivatives with phosphinic bromide in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic bromide group to phosphine derivatives.
Substitution: The bromide group can be substituted with other nucleophiles, leading to the formation of various phosphinic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
Wissenschaftliche Forschungsanwendungen
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphinic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive phosphinic bromide group.
Wirkmechanismus
The mechanism by which Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide exerts its effects involves the interaction of its phosphinic bromide group with various molecular targets. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its application. The oxazolidinone rings also contribute to the compound’s reactivity and stability, making it a versatile reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic chloride: Similar in structure but contains a chloride group instead of bromide.
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic acid: Contains a phosphinic acid group instead of bromide.
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic fluoride: Contains a fluoride group instead of bromide.
Uniqueness
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide is unique due to its bromide group, which imparts distinct reactivity compared to its chloride, acid, and fluoride counterparts. This uniqueness makes it particularly valuable in specific synthetic applications where the bromide group’s reactivity is advantageous.
Eigenschaften
CAS-Nummer |
90429-06-4 |
|---|---|
Molekularformel |
C6H8BrN2O5P |
Molekulargewicht |
299.02 g/mol |
IUPAC-Name |
3-[bromo-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H8BrN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2 |
InChI-Schlüssel |
GDTLGNAJDACRQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)N1P(=O)(N2CCOC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


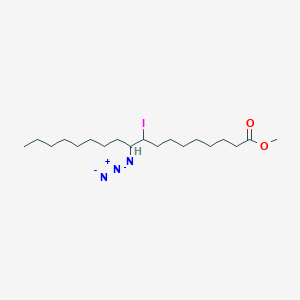
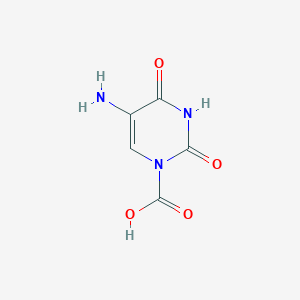

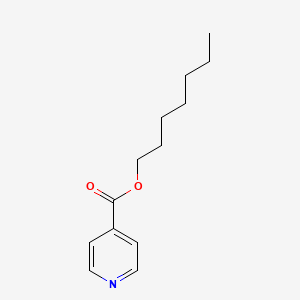
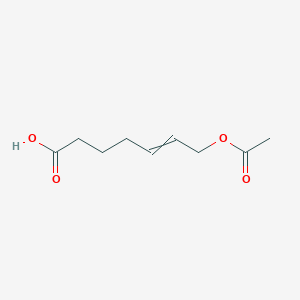
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
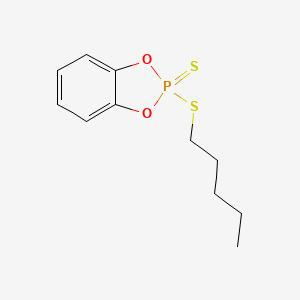
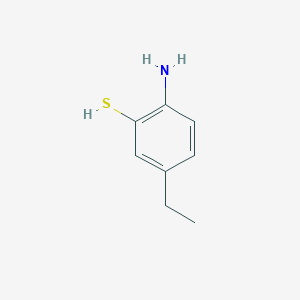
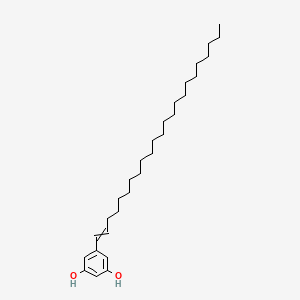
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
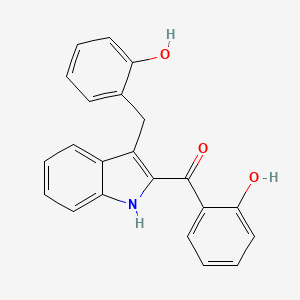

![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
